molecular formula C13H17F2NO2 B2490818 4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol CAS No. 1493732-88-9

4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol

カタログ番号 B2490818
CAS番号: 1493732-88-9
分子量: 257.281
InChIキー: MHASWVMHZJOYTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been widely studied for its potential as an anticancer agent. DFMO is a small molecule that inhibits the enzyme ornithine decarboxylase (ODC), which is involved in the production of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development of cancer. DFMO has been shown to be effective in reducing polyamine levels and inhibiting tumor growth in preclinical studies.

作用機序

DFMO inhibits the enzyme ODC, which is involved in the production of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development of cancer. By inhibiting ODC, DFMO reduces polyamine levels and inhibits tumor growth. DFMO has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
DFMO has been shown to reduce polyamine levels in various tissues, including the prostate, colon, and breast. DFMO has also been shown to have anti-inflammatory effects and to modulate immune function. DFMO has been well-tolerated in clinical trials, with the most common side effects being gastrointestinal disturbances and mild to moderate hematologic toxicity.

実験室実験の利点と制限

DFMO has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cells and tissues, and it has a well-defined mechanism of action. DFMO has also been extensively studied in preclinical models and clinical trials, providing a wealth of data on its efficacy and safety. However, DFMO has some limitations for use in laboratory experiments. It is a relatively expensive compound, and its synthesis can be complex. DFMO also has a short half-life in vivo, which can limit its effectiveness.

将来の方向性

DFMO has several potential future directions for research. One area of interest is the development of combination therapies that include DFMO and other anticancer agents. DFMO has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models, and clinical trials are ongoing to evaluate these combinations in cancer patients. Another area of interest is the development of new formulations of DFMO that improve its pharmacokinetic properties and increase its effectiveness. DFMO has also been studied for its potential in other diseases, including parasitic infections and neurodegenerative disorders, and further research in these areas may lead to new therapeutic applications for DFMO.

合成法

DFMO can be synthesized through a multi-step process starting from 2,6-difluorobenzaldehyde. The first step involves the conversion of the aldehyde to a nitrile through a cyanation reaction. The nitrile is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. The amine is then protected with a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group is introduced through a Williamson ether synthesis reaction. The Boc protecting group is then removed, and the resulting compound is DFMO.

科学的研究の応用

DFMO has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that DFMO can inhibit tumor growth in a variety of cancer types, including colon, breast, and prostate cancer. DFMO has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. Clinical trials have been conducted to evaluate the safety and efficacy of DFMO in cancer patients, and the results have been promising. DFMO has also been studied for its potential in other diseases, including parasitic infections and neurodegenerative disorders.

特性

IUPAC Name

4-[[(2,6-difluorophenyl)methylamino]methyl]oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2/c14-11-2-1-3-12(15)10(11)8-16-9-13(17)4-6-18-7-5-13/h1-3,16-17H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHASWVMHZJOYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNCC2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。